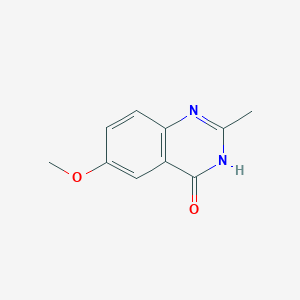
6-Methoxy-2-methylquinazolin-4-ol
Vue d'ensemble
Description
6-Methoxy-2-methylquinazolin-4-ol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Methoxy-2-methylquinazolin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring. The methoxy group at position 6 and a methyl group at position 2 contribute to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to suppress invasion capabilities in gastric cancer cells (AGS cells) by inhibiting epithelial–mesenchymal transition (EMT) markers. At a concentration of 5 µM, the compound decreased the expression of genes associated with cell motility and inhibited the STAT3 signaling pathway, which is crucial for cancer metastasis .
Table 1: Summary of Anticancer Activity
| Concentration (µM) | Effect on E-cadherin | Effect on N-cadherin | Inhibition of STAT3 |
|---|---|---|---|
| 5 | Increased | Decreased | Inhibited |
Antimicrobial Activity
The compound has also shown promising results against various microbial strains. In a study evaluating its antimycobacterial activity, it was noted that this compound demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Microbial Strain | IC50 (µM) |
|---|---|
| Mycobacterium tuberculosis | <30 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified |
The mechanisms underlying the biological activities of this compound are multifaceted. Its anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and metastasis. The inhibition of STAT3 signaling is particularly noteworthy as it plays a pivotal role in cancer cell survival and growth .
In terms of antimicrobial action, the compound's ability to disrupt bacterial cell function may involve interference with essential metabolic pathways, although specific mechanisms remain to be fully elucidated.
Case Studies
- Gastric Cancer Study : A recent study involving AGS cells highlighted the compound's role in reducing EMT markers and promoting E-cadherin expression, which is vital for maintaining epithelial integrity .
- Antimycobacterial Research : Another investigation focused on the structural activity relationship (SAR) of quinazoline derivatives indicated that modifications to the quinazoline core could enhance antimicrobial efficacy against Mycobacterium species .
Propriétés
IUPAC Name |
6-methoxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHWTUPCJOYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















